octahydro-1H-isoindol-5-ol hydrochloride
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Overview
Description
Octahydro-1H-isoindol-5-ol hydrochloride is a chemical compound known for its unique structure and potential biological activities. It is a derivative of isoindole, featuring a fully saturated ring system with a hydroxyl group and a hydrochloride salt form. This compound has garnered attention in various fields of research due to its promising applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-isoindol-5-ol hydrochloride typically involves the reduction of isoindole derivatives followed by the introduction of a hydroxyl group. One common method includes the hydrogenation of isoindole in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting octahydro-1H-isoindole is then subjected to hydroxylation using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain octahydro-1H-isoindol-5-ol. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid (HCl) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-isoindol-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form fully saturated derivatives using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with Pd/C or other metal catalysts.
Substitution: SOCl2, PBr3, and other halogenating agents under reflux conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Fully saturated derivatives.
Substitution: Halogenated derivatives
Scientific Research Applications
Octahydro-1H-isoindol-5-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of octahydro-1H-isoindol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. Its unique structure enables it to modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Octahydro-1H-isoindole: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Hydroxyisoindoline: Features a similar hydroxyl group but differs in the degree of saturation and ring structure.
Uniqueness: Octahydro-1H-isoindol-5-ol hydrochloride stands out due to its fully saturated ring system combined with a hydroxyl group, which imparts unique chemical reactivity and potential biological activities. This combination is not commonly found in other isoindole derivatives, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1263365-47-4 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8?/m0/s1 |
InChI Key |
DPOLLBMYIRHSRA-KJFJCRTCSA-N |
Isomeric SMILES |
C1CC(C[C@H]2[C@@H]1CNC2)O |
SMILES |
C1CC2CNCC2CC1O.Cl |
Canonical SMILES |
C1CC2CNCC2CC1O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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